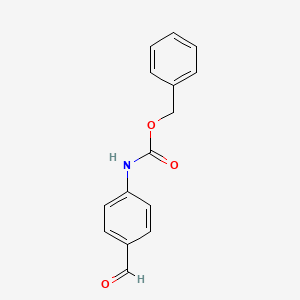

4-(Cbz-amino)benzaldehyde

Overview

Description

Mechanism of Action

Target of Action

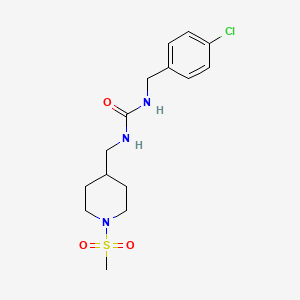

4-(Cbz-amino)benzaldehyde, also known as benzyl 4-formylphenylcarbamate , is primarily used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine group in organic molecules .

Mode of Action

The compound acts by protecting the amine group in organic molecules. This is achieved through the formation of carbamate groups . The carbamate group is stable under various conditions and can be selectively removed using specific reagents . For instance, catalytic hydrogenation (Pd-C, H2) can be used for the removal of the CBz group .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of various organic compounds, particularly in the protection and deprotection of amines .

Pharmacokinetics

It is known that benzaldehyde, a structurally similar compound, can enhance the absorption of drugs with low oral bioavailability by disturbing the integrity of the lipid bilayer and enhancing membrane permeability .

Result of Action

The primary result of the action of this compound is the protection of the amine group in organic molecules, which allows for selective reactions to occur on other parts of the molecule . This is particularly important in peptide synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at +4°C , suggesting that temperature could affect its stability. Furthermore, the efficacy of the compound in protecting amines can be influenced by the presence of other functional groups in the molecule and the specific reaction conditions .

Biochemical Analysis

Biochemical Properties

It is known that benzaldehyde, a related compound, can interact with proteins and enzymes

Cellular Effects

Benzaldehyde, a structurally similar compound, has been shown to influence cell function . It can increase the permeability of the cell membrane, thereby promoting the absorption of certain drugs

Molecular Mechanism

It is known that benzaldehyde can disturb the integrity of the lipid bilayer, enhancing membrane permeability . This could potentially be a mechanism through which 4-(Cbz-amino)benzaldehyde exerts its effects at the molecular level.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Benzaldehyde, a related compound, is involved in the synthesis of phenyl nitropropen, an intermediate of amphetamine

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Carboxybenzyl-amino)benzaldehyde can be synthesized through the reaction of 4-aminobenzaldehyde with benzyl chloroformate. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4-(Carboxybenzyl-amino)benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Carboxybenzyl-amino)benzaldehyde undergoes several types of chemical reactions, including:

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Acylation with acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 4-(Carboxybenzyl-amino)benzoic acid.

Reduction: 4-(Carboxybenzyl-amino)benzyl alcohol.

Substitution: Various N-acyl or N-alkyl derivatives.

Scientific Research Applications

4-(Carboxybenzyl-amino)benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzaldehyde: This compound lacks the carboxybenzyl protecting group and is more reactive.

4-Nitrobenzaldehyde: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.

4-Acetamidobenzaldehyde: This compound has an acetamido group instead of a carboxybenzyl group, which affects its protecting group properties.

Uniqueness

4-(Carboxybenzyl-amino)benzaldehyde is unique due to its dual functionality as both an aldehyde and a protected amine. This makes it particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name |

benzyl N-(4-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKAEMJHFMVQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2814057.png)

![Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2814062.png)

![rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B2814064.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-chlorobenzamide](/img/structure/B2814065.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)

![N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2814072.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)

![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B2814077.png)